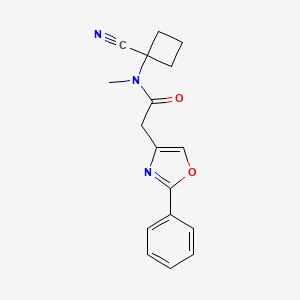
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMA is a member of the oxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CCMA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that CCMA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CCMA has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CCMA can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CCMA has also been shown to have analgesic effects in animal models of pain. In addition, CCMA has been shown to have anti-tumor effects in vitro and in vivo, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMA has several advantages for use in lab experiments. It has excellent solubility in water and other solvents, which makes it easy to work with in the lab. CCMA is also relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, CCMA has some limitations as well. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, CCMA is relatively expensive to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on CCMA. One area of interest is the development of CCMA-based drug delivery systems. CCMA has been shown to have excellent solubility in water and other solvents, which makes it a good candidate for use in drug delivery systems. Another area of interest is the investigation of the anti-tumor effects of CCMA. Studies have shown that CCMA can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine the mechanism of action and potential clinical applications of this effect. Finally, the development of new synthetic methods for CCMA could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of CCMA involves the reaction of 1-cyanocyclobutylamine with 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and results in the formation of CCMA as a white solid with a melting point of 130-132°C.
Aplicaciones Científicas De Investigación
CCMA has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. CCMA has also been investigated for its potential use as a drug delivery system, as it has been shown to have excellent solubility in water and other solvents.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(12-18)8-5-9-17)15(21)10-14-11-22-16(19-14)13-6-3-2-4-7-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLFSIBQIVLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

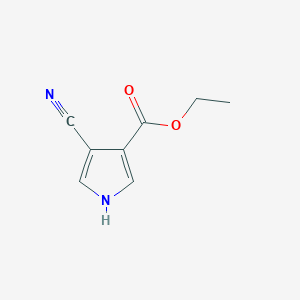
![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)
![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)
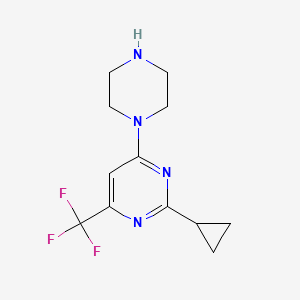
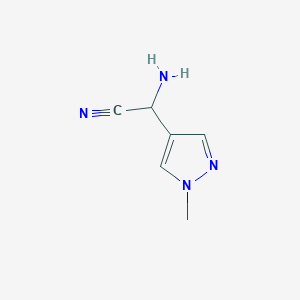
![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)
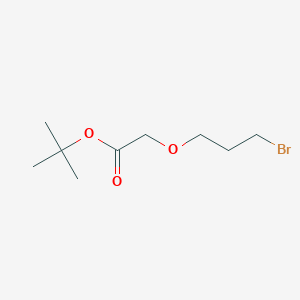
![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)
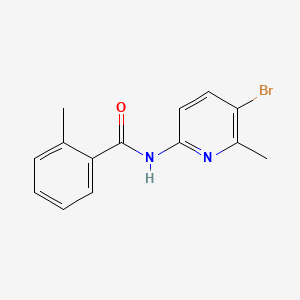
![(E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2457674.png)
![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)
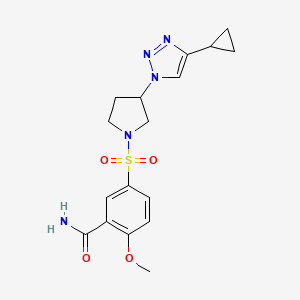
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2457686.png)